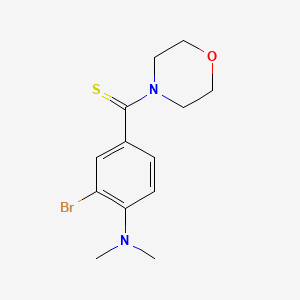

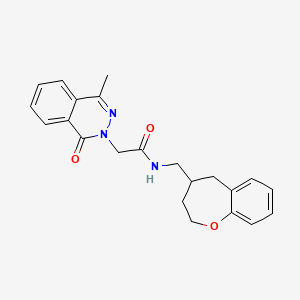

2-溴-N,N-二甲基-4-(4-吗啉基羰硫代)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions, where bromination, amination, and the introduction of morpholine and thiocarbonyl groups play crucial roles. For instance, the synthesis of related compounds like 4-bromo-N-[4-(dimethylamino)benzylidene]aniline involves crystallization in a monoclinic crystal system, highlighting the precision required in the synthesis process to achieve the desired structure and purity (Zeng Wu-lan, 2011).

Molecular Structure Analysis

The crystal structure and molecular geometry of these compounds are crucial for understanding their physical and chemical properties. X-ray crystallography is a common method used for this purpose. The analysis reveals the arrangement of atoms within the molecule and how this structure affects its behavior and interactions with other compounds. For instance, the study on the synthesis and structure characterization of a similar compound, 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, provides detailed insights into its molecular structure, including dihedral angles and crystal system parameters (Zeng Wu-lan, 2011).

Chemical Reactions and Properties

The chemical reactions involving 2-bromo-N,N-dimethyl-4-(4-morpholinylcarbonothioyl)aniline and its derivatives can be complex, involving multiple steps and conditions. The ability of the compound to undergo various chemical reactions, such as aminocarbonylation, is a key aspect of its utility in organic synthesis. For example, Dimethylformamide acts as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating the compound's versatility in chemical synthesis (Y. Wan, M. Alterman, M. Larhed, A. Hallberg, 2002).

科学研究应用

合成与催化:在钯催化的氨基羰基化反应中,二甲基甲酰胺已被确认为一氧化碳和二甲胺的高效来源,该反应是一种赫克羰基化反应。该过程在合成芳基酰胺中具有重要意义,吗啉是该反应中使用的胺之一。此类方法对于生产各种药物和化学中间体至关重要 (Wan, Alterman, Larhed, & Hallberg, 2002).

药物中间体:4-(4-氨基苯基)-3-吗啉酮是抗凝剂利伐沙班的中间体,它展示了溴代和含吗啉的化合物在药物合成中的重要性。从溴苯开始的不同合成路线突出了这些化合物在药物化学中的多功能性 (Luo Lingyan et al., 2011).

聚合物化学和材料科学:在聚合物化学和材料科学中,已经实现了溴化低聚(N-苯基-间苯胺)的合成,它们因其高自旋阳离子态和在电子材料中的潜在应用而具有重要意义 (Ito et al., 2002).

化学合成与反应:研究了碘化铜(I)催化的由4-(2-溴苯基)-1,2,3-噻二唑合成1-苯并噻吩-2-胺的反应,展示了溴代化合物在化学合成中的反应性和有用性,尤其是在形成诸如苯并噻吩的复杂分子时 (Petrov, Popova, & Androsov, 2015).

酶抑制:优化4-苯基氨基-3-喹啉腈作为Src激酶活性的抑制剂,其中使用了吗啉等取代基,说明了此类化合物在开发针对特定酶的治疗剂中的应用 (Boschelli et al., 2001).

金属配合物与配位化学:在配位化学中研究的金属卤化物配合物吗啉-4-硫代碳酸苯胺,因其光谱特性和在催化与材料科学中的潜在应用而具有重要意义 (Venkappayya & Brown, 1974).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[3-bromo-4-(dimethylamino)phenyl]-morpholin-4-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2OS/c1-15(2)12-4-3-10(9-11(12)14)13(18)16-5-7-17-8-6-16/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGYAWZTGZBJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=S)N2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)

![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)